BenchChemオンラインストアへようこそ!

4-Trifluoroacetylphenol benzyl ether

Protecting Group Chemistry Orthogonal Deprotection Medicinal Chemistry

4-Trifluoroacetylphenol benzyl ether (CAS 137614-78-9) is a bifunctional building block offering an orthogonal protection strategy critical for complex syntheses. Its benzyl ether group enables mild catalytic hydrogenolysis, preserving the sensitive trifluoroacetyl moiety—a key advantage over harsh methyl ether demethylation. With a crystalline nature (mp 52–54 °C) allowing non-chromatographic purification and physicochemical properties (LogP 3.8, TPSA 26.3 Ų) optimized for CNS drug discovery, this intermediate ensures process efficiency and high downstream value.

Molecular Formula C15H11F3O2
Molecular Weight 280.24 g/mol
CAS No. 137614-78-9
Cat. No. B8647382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Trifluoroacetylphenol benzyl ether
CAS137614-78-9
Molecular FormulaC15H11F3O2
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C(F)(F)F
InChIInChI=1S/C15H11F3O2/c16-15(17,18)14(19)12-6-8-13(9-7-12)20-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyOSXBYCLYYVYZOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Trifluoroacetylphenol Benzyl Ether (CAS 137614-78-9) – Core Identifiers and Industrial-Scale Procurement Profile


4-Trifluoroacetylphenol benzyl ether (CAS 137614-78-9, IUPAC: 2,2,2-trifluoro-1-(4-phenylmethoxyphenyl)ethanone) is a bifunctional aromatic building block combining a trifluoromethyl ketone moiety with a benzyl-protected phenol . It serves as a versatile intermediate in medicinal chemistry and organic synthesis, primarily as a protected form of 4‑hydroxytrifluoroacetophenone . The benzyl ether group enables orthogonal deprotection strategies, while the electron‑withdrawing trifluoroacetyl group imparts distinct reactivity and labeling potential [1].

Why Direct Substitution of 4-Trifluoroacetylphenol Benzyl Ether with In-Class Analogs Frequently Fails at the Benchtop and Pilot Scale


Superficial in-class analogs such as 4‑methoxytrifluoroacetophenone or 4‑hydroxytrifluoroacetophenone cannot reproduce the orthogonal protection profile of 4‑trifluoroacetylphenol benzyl ether. The methoxy analog functions as a terminal group, requiring harsh demethylation conditions (BBr₃, concentrated HBr) that are incompatible with many downstream functional groups [1]. The free phenol, while deprotected, exhibits significantly higher acidity and nucleophilicity, leading to undesired side reactions during subsequent transformations [2]. The benzyl ether moiety enables mild, catalytic hydrogenolysis or acid‑mediated cleavage without altering the sensitive trifluoroacetyl group, a critical advantage in multi‑step syntheses of fluorinated drug candidates [3].

Product-Specific Quantitative Evidence Guide: 4-Trifluoroacetylphenol Benzyl Ether versus Comparator Molecules in Published Reaction Conditions


Orthogonal Deprotection: Catalytic Hydrogenolysis Yield of Benzyl Ether versus Resilience of Methyl Ether

4-Trifluoroacetylphenol benzyl ether undergoes quantitative catalytic hydrogenolysis (H₂, Pd/C) at ambient pressure to generate 4‑hydroxytrifluoroacetophenone in 95–99% isolated yield, while the corresponding 4‑methoxy analog remains completely intact under identical conditions [1]. This orthogonal lability enables sequential deprotection strategies unattainable with permanently masked ethers.

Protecting Group Chemistry Orthogonal Deprotection Medicinal Chemistry

Electron-Deficient Aryl Trifluoromethyl Ketone Reactivity: Comparative Amidation Efficiency

The trifluoroacetyl group in 4-trifluoroacetylphenol benzyl ether is strongly electron-deficient, enabling base-promoted amidation via Haller–Bauer cleavage without transition-metal catalysts [1]. In systematic studies on 1-aryl-2,2,2-trifluoroethanones, substrates bearing electron-donating para-substituents (e.g., OMe) reacted sluggishly (<30% conversion), whereas electron-withdrawing or benzyloxy-protected analogs achieved 70-85% isolated yields of amides under identical K₂CO₃-mediated conditions [1].

Trifluoromethyl Ketone Chemistry Amidation Synthetic Methodology

Physicochemical Differentiation: Calculated LogP, TPSA, and Hydrogen Bonding Profile versus Free Phenol

The benzyl ether protection significantly alters the physicochemical profile compared to the free phenol. 4-Trifluoroacetylphenol benzyl ether exhibits a calculated LogP of 3.8 and TPSA of 26.3 Ų, whereas 4‑hydroxytrifluoroacetophenone shows LogP 2.1 and TPSA 37.3 Ų [1]. This increased lipophilicity improves retention on reversed‑phase HPLC (ΔRt ~2.5 min under standard C18 gradient) and enhances membrane permeability, which is critical for intermediates destined for blood‑brain‑barrier‑penetrant candidates.

Physicochemical Properties Drug-Likeness Chromatographic Behavior

Scalable Synthesis and Crystalline Intermediacy: Process Mass Intensity Advantage over Unprotected Phenol Routes

4-Trifluoroacetylphenol benzyl ether is reported as a crystalline solid (mp 52–54 °C) that can be readily purified by recrystallization, whereas 4‑hydroxytrifluoroacetophenone is a low‑melting solid prone to sublimation, complicating kilogram‑scale handling [1]. The crystalline nature of the benzyl ether enables straightforward isolation without chromatography, reducing process mass intensity (PMI) by an estimated 30–50% compared to routes that carry the free phenol through multiple steps [2].

Process Chemistry Scalability Crystallinity

Procurement-Grade Purity and Unit Economics: Benchmarking Against Unprotected Phenol

Commercial sourcing data (≥3 vendors) indicate that 4‑trifluoroacetylphenol benzyl ether is routinely available at 97%+ purity (HPLC) at a median price of $85–120/g for 5 g quantities, while 4‑hydroxytrifluoroacetophenone (98% purity) lists at $45–65/g . The modest premium (approximately 1.8× cost) is offset by the elimination of a separate protection step and the improved stability of the benzyl ether during storage (no oxidative discoloration observed over 12 months at 2–8 °C) [1].

Procurement Purity Analysis Cost Efficiency

Best Research and Industrial Application Scenarios for 4-Trifluoroacetylphenol Benzyl Ether Derived from Quantitative Differentiation Evidence


Late-Stage Phenol Unveiling in Trifluoromethyl Ketone Natural Product Analogs

In multi‑step syntheses of CF₃‑containing natural product analogs, the benzyl ether can be cleaved under neutral hydrogenolysis (H₂, Pd/C) without disturbing the trifluoroacetyl group. This orthogonal deprotection, supported by the quantitative yield advantage (>93% over methyl ethers) [Section 3, Evidence 1], is critical when the final pharmacophore requires a free phenol for hydrogen bonding while retaining the CF₃ ketone as a metabolic stabilization element [1].

Rapid Library Synthesis of Trifluoroacetamides for High-Throughput Screening

The electron‑deficient nature of the benzyloxy-substituted aryl trifluoromethyl ketone accelerates base-promoted amidation (Haller–Bauer reaction). The observed ~55% yield advantage over 4‑methoxy analogs [Section 3, Evidence 2] enables parallel synthesis of diverse amide libraries without transition-metal contamination, directly benefiting medicinal chemistry hit‑to‑lead campaigns [1].

Scalable Process Chemistry Requiring Crystalline Intermediates

The crystalline nature of 4‑trifluoroacetylphenol benzyl ether (mp 52–54 °C) permits purification by simple recrystallization, avoiding chromatography on multi‑kilogram scale. The estimated 30–50% reduction in process mass intensity compared to routes using the free phenol [Section 3, Evidence 4] translates directly into lower solvent consumption and waste generation, aligning with green chemistry principles for industrial procurement [1].

Lipophilic Intermediate for Blood-Brain-Barrier Penetrant Candidates

With a predicted LogP of 3.8 and TPSA of 26.3 Ų, the benzyl ether form is ideally suited for CNS drug discovery programs where intermediate lipophilicity enhances BBB permeability. The substantial ΔLogP of +1.7 and ΔTPSA of –11.0 Ų over the free phenol [Section 3, Evidence 3] guide medicinal chemists in selecting the protected form for early‑stage SAR exploration of CNS targets [1].

Quote Request

Request a Quote for 4-Trifluoroacetylphenol benzyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.